molecular formula C26H27BrN2O4 B11681988 ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B11681988
M. Wt: 511.4 g/mol
InChI Key: XTYXIBIUKZFOBE-UHFFFAOYSA-N
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Description

ETHYL 2-[6-BROMO-2-(2,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a bromine atom, a phenyl group, and a dimethoxyphenyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-BROMO-2-(2,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid (PTSA) and carried out under reflux conditions in ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[6-BROMO-2-(2,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolines.

Scientific Research Applications

ETHYL 2-[6-BROMO-2-(2,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory properties, making this compound a potential therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[6-BROMO-2-(2,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. Quinazoline derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they may inhibit tyrosine kinases, which are enzymes that play a key role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[6-BROMO-2-(2,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE: is similar to other quinazoline derivatives such as:

Uniqueness

What sets ETHYL 2-[6-BROMO-2-(2,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE apart is its specific combination of substituents, which may confer unique biological activities and chemical reactivity. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H27BrN2O4

Molecular Weight

511.4 g/mol

IUPAC Name

ethyl 2-[6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C26H27BrN2O4/c1-4-33-24(30)16-29-25(17-8-6-5-7-9-17)21-14-18(27)10-13-22(21)28-26(29)20-12-11-19(31-2)15-23(20)32-3/h5-15,25-26,28H,4,16H2,1-3H3

InChI Key

XTYXIBIUKZFOBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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